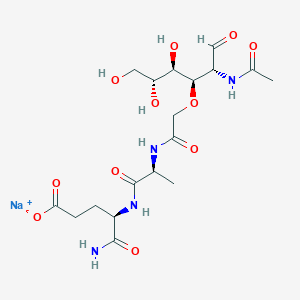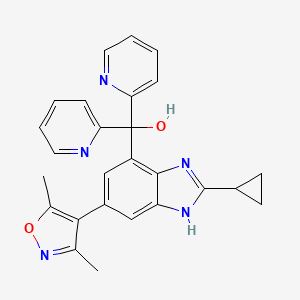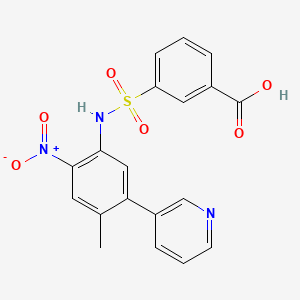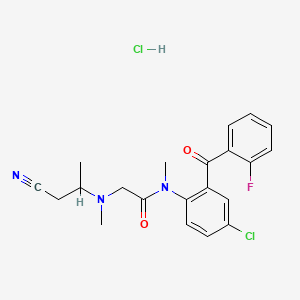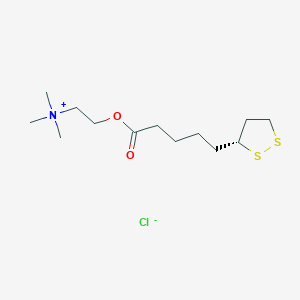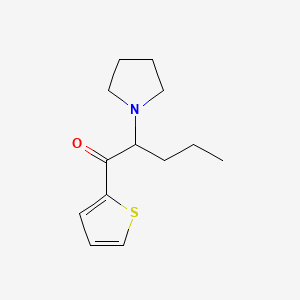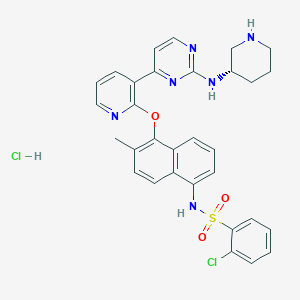
AMG-18 盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AMG-18 Hydrochloride, also known as Kira8 Hydrochloride, is a potent and selective inhibitor of the enzyme inositol-requiring enzyme 1 alpha (IRE1α). This compound is primarily used in scientific research to study the unfolded protein response in cancer and other diseases. It exhibits high selectivity for IRE1α, making it a valuable tool in biochemical and pharmacological studies .
科学研究应用
AMG-18 Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the unfolded protein response and its role in various biochemical pathways.
Biology: Helps in understanding the mechanisms of cellular stress responses and their implications in diseases.
Medicine: Investigated for its potential therapeutic effects in cancer and other diseases involving the unfolded protein response.
Industry: Utilized in the development of new drugs and therapeutic agents targeting IRE1α
作用机制
Target of Action
AMG-18 Hydrochloride is a potent and selective IRE1α inhibitor . IRE1α (Inositol-Requiring Enzyme 1 alpha) is a transmembrane protein kinase and endoribonuclease that plays a crucial role in the unfolded protein response (UPR), a cellular stress response related to the endoplasmic reticulum .
Mode of Action
AMG-18 Hydrochloride functions by binding to and activating the calcium-sensing receptor (CaSR) in the parathyroid gland . It allosterically attenuates IRE1α RNase activity . This results in a reduction of circulating levels of parathyroid hormone and calcium .
Biochemical Pathways
The primary biochemical pathway affected by AMG-18 Hydrochloride is the unfolded protein response (UPR) . By inhibiting IRE1α, AMG-18 Hydrochloride can modulate the UPR, which is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum .
Pharmacokinetics
It is known that the compound issoluble in water and DMSO , which may facilitate its distribution in biological systems .
Result of Action
The inhibition of IRE1α by AMG-18 Hydrochloride leads to a reduction in the levels of circulating parathyroid hormone and calcium . This can have significant effects at the molecular and cellular levels, particularly in the context of conditions like secondary hyperparathyroidism .
生化分析
Biochemical Properties
AMG-18 Hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of IRE1α. IRE1α is an endoplasmic reticulum (ER) stress sensor that activates the UPR, a cellular stress response related to the ER. AMG-18 Hydrochloride binds to IRE1α and inhibits its RNase activity, which is essential for the splicing of XBP1 mRNA, a key step in the UPR pathway . This inhibition disrupts the UPR, leading to reduced cell survival under stress conditions. The compound exhibits high selectivity for IRE1α over other kinases, making it a valuable tool for studying the UPR and its role in disease .
Cellular Effects
AMG-18 Hydrochloride affects various types of cells by modulating the UPR. In cancer cells, the inhibition of IRE1α by AMG-18 Hydrochloride can lead to increased apoptosis and reduced proliferation, as these cells often rely on the UPR for survival under the stressful conditions of the tumor microenvironment . Additionally, AMG-18 Hydrochloride has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by altering the activity of IRE1α and its downstream targets .
Molecular Mechanism
The molecular mechanism of AMG-18 Hydrochloride involves its binding to the kinase domain of IRE1α, leading to allosteric inhibition of its RNase activity . This binding prevents the splicing of XBP1 mRNA, thereby inhibiting the production of the active transcription factor XBP1s, which is crucial for the adaptive response to ER stress . By blocking this pathway, AMG-18 Hydrochloride disrupts the UPR, leading to increased cellular stress and apoptosis in cells dependent on this pathway for survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AMG-18 Hydrochloride have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity over extended periods . Prolonged exposure to AMG-18 Hydrochloride can lead to adaptive responses in cells, potentially altering its efficacy. Studies have shown that the compound can induce long-term changes in cellular function, including sustained inhibition of the UPR and increased sensitivity to ER stress .
Dosage Effects in Animal Models
The effects of AMG-18 Hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits IRE1α activity without causing significant toxicity . At higher doses, AMG-18 Hydrochloride can induce adverse effects, including toxicity and off-target interactions . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
AMG-18 Hydrochloride is involved in metabolic pathways related to the UPR. The compound interacts with enzymes and cofactors involved in the ER stress response, altering metabolic flux and metabolite levels . By inhibiting IRE1α, AMG-18 Hydrochloride disrupts the normal processing of proteins within the ER, leading to changes in cellular metabolism and energy homeostasis .
Transport and Distribution
Within cells and tissues, AMG-18 Hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its physicochemical properties, including solubility and stability . AMG-18 Hydrochloride tends to accumulate in the ER, where it exerts its inhibitory effects on IRE1α .
Subcellular Localization
AMG-18 Hydrochloride is primarily localized to the ER, where it interacts with IRE1α . The compound’s activity is dependent on its localization, as it needs to be in close proximity to IRE1α to exert its inhibitory effects . Post-translational modifications and targeting signals may influence the subcellular distribution of AMG-18 Hydrochloride, affecting its potency and efficacy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of AMG-18 Hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically starts with the preparation of 2-chloro-N-[6-methyl-5-[3-[2-[(3S)-3-piperidinylamino]-4-pyrimidinyl]-2-pyridinyl]oxy]-1-naphthalenyl]benzenesulfonamide. This intermediate is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of AMG-18 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired product quality .
化学反应分析
Types of Reactions: AMG-18 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
相似化合物的比较
KIRA6: Another selective inhibitor of IRE1α, but with different potency and selectivity profiles.
4μ8C: A small molecule inhibitor of IRE1α with distinct chemical structure and mechanism of action.
Uniqueness of AMG-18 Hydrochloride: AMG-18 Hydrochloride stands out due to its high selectivity and potency for IRE1α. It exhibits an IC50 value of 5.9 nM, making it one of the most effective inhibitors of this enzyme. Its unique chemical structure allows for specific interactions with the target enzyme, providing valuable insights into the unfolded protein response .
属性
IUPAC Name |
2-chloro-N-[6-methyl-5-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29ClN6O3S.ClH/c1-20-13-14-22-23(8-4-11-27(22)38-42(39,40)28-12-3-2-10-25(28)32)29(20)41-30-24(9-6-17-34-30)26-15-18-35-31(37-26)36-21-7-5-16-33-19-21;/h2-4,6,8-15,17-18,21,33,38H,5,7,16,19H2,1H3,(H,35,36,37);1H/t21-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWIPRHGMZTPSB-BOXHHOBZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)NC6CCCNC6.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)N[C@H]6CCCNC6.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30Cl2N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
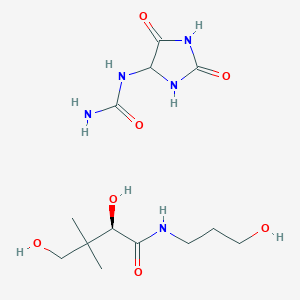
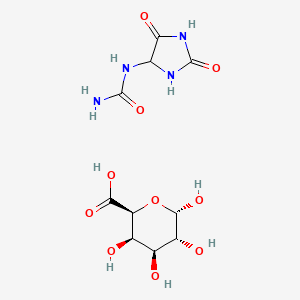
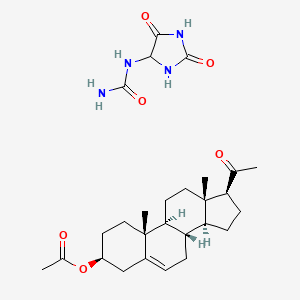
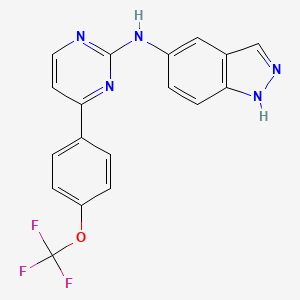
![(R)-7-Bromo-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B605326.png)
